molecular formula C15H10N4O4 B11542042 N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide

Cat. No.: B11542042
M. Wt: 310.26 g/mol
InChI Key: ZASFPGIDIGAIKL-RQZCQDPDSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a cyanophenyl group, a hydroxy group, and a nitrobenzohydrazide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2-hydroxy-5-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the nitro and cyanophenyl groups enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide is unique due to the presence of both the nitro and cyanophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H10N4O4/c16-8-10-1-3-11(4-2-10)9-17-18-15(21)13-7-12(19(22)23)5-6-14(13)20/h1-7,9,20H,(H,18,21)/b17-9+

InChI Key

ZASFPGIDIGAIKL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N

Origin of Product

United States

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